Journal Name:Journal of Environmental Psychology
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A practical synthesis of 8-methyldecanal
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2023-03-06 , DOI: 10.1002/ffj.3737
8-methyldecanal is a characteristic ingredient of Australian finger lime (Citrus australasica), and has found important applications in flavour and fragrance industry. A novel and practical preparation method of 8-methyldecanal is presented. Starting from cheap and readily available 6-chloro-1-hexanol, 8-methyldecanal was prepared in five steps with an overall yield of 50.7%.
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Aromatic potential, quality and antioxidant activity of saffron grown in Morocco
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-10-12 , DOI: 10.1002/ffj.3722
Saffron is a spice derived from the flower of Crocus sativus L., which has a special aroma, colour and odour influencing positively its economic value. In this context, ten saffron ecotypes were screened for their biochemical composition and antioxidant activity. The samples were also analysed using GC-MS and LC-MS to determine their content of volatile and phenolic compounds, respectively. The results revealed statistically significant differences among samples based on moisture (9.09%-11.23%), total phenols (31.62-62.71 mg EAG/g), total flavonoids (23.02-40.02 mg ER/mg), total carotenoids (66.12-155.05 μg/g), picrocrocin (88.99-121.53), crocin (137.44-228.39) and safranal (26.56-53.04). The radical scavenging activity ranged from 17.09% to 29.53% for DPPH assay, and oscillated from 0.128 mmol AAE/g to 0.239 mmol AAE/g for ABTS test, while the ferric reducing antioxidant potency (FRAP) varied from 0.974 to 1.989 mmol Fe2+/g. Gas chromatography-mass spectrometry (GC-MS) analysis identified 66 volatile compounds, among which the Safranal and Isophorone were the most abondant. The ES1 from Taliouine recorded a very distinct volatile composition compared to the others ecotypes with 22 authentic volatile compounds. Moreover, liquid chromatography- mass spectrometry (LC-MS) analysis revealed 14 phenolic compounds with picrocrocin and crocin were found to be the major compounds. The principal component analysis classified the investigated ecotypes into two mean distinctive sets with ES1 and ES9 were distinguished as a single items. The α-pinene, β-pinene, limonene, anethole, acetic acid, ketoisophorone, isophorone, safranal, thymoquinone, total flavonoids, FRAP and total carotenoids, are the main discriminant variables. The two-dimensional analysis of the clustered heatmaps divided showed a relatively similar patterns as the principal component analysis (PCA) and confirmed the singularity of the sample ES1 based on its particular volatile profile dominated mainly by α-terpinyl acetate, methyleugenol, copaene, anethole, limonene, methyl-cyclopentane, which were not identified in the other samples even at minor levels. These findings herein found revealed the high quality of Moroccan saffron, which is very important for the species breeding and valorization.
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Construction and application of exclusive flavour fingerprints from fragrant rice based on gas chromatography – ion mobility spectrometry (GC-IMS)
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-07-29 , DOI: 10.1002/ffj.3716
Fragrant rice has unique aroma characteristics appreciated by many consumers. In order to extract exclusive flavour fingerprints from Guangxi fragrant rice and to further verify its effectiveness by allowing the rapid identification of fragrant rice from two main production regions (Guangxi and Wuchang), gas chromatography-ion mobility spectrometry (GC-IMS) technology was applied to analyse flavour components of 53 fragrant rice samples. Based on the two-dimensional GC-IMS map, characteristic variables of flavour components from Guangxi fragrant rice were screened via image pretreatment and automatic threshold segmentation algorithm. The extracted variables were further processed by using principal component analysis and quadratic discriminant analysis to establish a non-linear model for discriminating two types of fragrant rice. The results showed that a total of 46 characteristic variables were extracted from Guangxi fragrant rice, and the first two principal components showed that the two types of rice samples had their own corresponding regions. 2-Butanone, 2-heptanone, pinene, 1-heptanal, 2-methyl-1-butanol acetate and octanal were the key different flavour components. The established model had an excellent recognition rate, which could be used to determine the geographical region of fragrant rice. The proposed method could achieve quick, non-destructive and accurate analysis of fragrant rice geographical properties. It can be further applied in feature extraction from the two-dimensional fingerprint map generated by other similar combined instruments.
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Influence of biotic and abiotic elicitors on artemisinin, quercetin, caffeic acid and essential oil production in Artemisia dracunculus L.
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-07-09 , DOI: 10.1002/ffj.3715
Artemisia dracunculus L. (tarragon) is valuable for its medicinal uses such as antimalarial, antibacterial and anticancer. Biotechnological methods need to be developed for the production of phytochemical compounds in plants with high and stable quality. Elicitation is one of the best tools for increasing secondary metabolites in various in vitro cultures. The current study determines the application of different concentrations of chitosan (25, 50, 100 and 150 mg/L) and UV-C (5/10, 5/15, 10/10 and 10/15 min/cm) as biotic and abiotic elicitors in tarragon leaf callus cultures. The main aim was to increase the accumulation of artemisinin, quercetin, caffeic acid and essential oil content. For this purpose, callus formation rates and morphological features were also investigated. The results show that highest callus formation, weight and diameter were observed in UV-C treated cultures. HPLC analyses revealed significant high accumulation of artemisinin (1.9 μg/g), quercetin (4.2 μg/g) and caffeic acid (2.9 μg/g) contents in 5/10 min/cm UV-C treated samples. GC–MS analyses of callus cultures indicate high production of total amount of monoterpenes in all chitosan applications, best in 25 mg/L (90.75%). The major compound was β-phellandrene in chemical composition of tarragon (19.61%) and increased the most in 10/15 min/cm UV-C application (43.39%). The results show that the physical elicitor UV-C can be effectively used in tarragon callus culture for enhancing pharmacologically active compounds in industrial production.
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Influence of in-amphorae vinification on the molecular profile of Sangiovese and Cabernet Franc
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-05-07 , DOI: 10.1002/ffj.3697
In the last decade, some wine producers have re-evaluated the role of micro-oxygenation guaranteed by the porosity of the earthenware in the fermentation and refinement phases and, thus, the potential and limitations of this technique on the flavour and aromatic profile of wine need further investigations. The wine volatile profile was analysed by headspace solid phase microextraction coupled with gas chromatography—mass spectrometry, and the volatile compound percentages in Sangiovese and Cabernet Franc vinified in Stainless Steel Containers and in amphorae over time were compared. Results showed that the in-amphorae vinification enhances the aromatic components of the Cabernet Franc wine, while there is no substantial difference for Sangiovese wine. A metabolomic approach was also attempted for the first time, and the NMR analysis highlighted a difference between the spectra of the samples vinified in-amphorae with respect to those vinified in steel suggesting a potential new approach to obtain a significant traceability.
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Characterization of a sample of Chilean university students in terms of the bitter-tasting phenotype and genotype and their preferences for basic flavours and associated foods
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1002/ffj.3744
The majority of people have a bitter taster phenotype, they perceive substances such as phenylthiocarbamide (PTC). This could be associated with a lower preference for bitter foods. The ability to detect bitter taste is due to TAS2R28 receptor. The aim of this study was to determine the preferences for basic flavours, taste combinations and bitter taste-related foods in a sample of Chilean university students and to relate it to their PTC taster phenotype and genotype. A 5-point Likert-type online survey on taste and food preferences was applied to 149 Chilean university students (19.2 years; 69.8% women; 29.5% men and 0.7% prefer-not-to-say). It classified students as strong taster (ST), intermediate taster (IT) or non-taster (NT) through a PTC taste test. To assess the relationship between phenotype or genotype and students' preferences, we analysed frequency tables using Fisher's exact test. To genotype determination, it extracted DNA from buccal mucosal cells of 25 students (18.9 years; 72% female and 28% male). A fragment of TAS2R38 gene amplified (PCR) and digested (HaeIII). Our results show that 85.9% of students had a PTC taster phenotype (37.6% ST, 48.3% IT vs. 14.1% NT). Sweet taste was the most preferred, while bitter taste was the least. There was no association between taste and food preferences with student's phenotype or genotype. ST students presented homozygous taster genotype (55.6%); IT students, heterozygous taster genotype (75%); and NT students, homozygous non-taster genotype (50%). Both the PTC taster phenotype and genotype associated are not related to a lower preference for bitter taste and foods studied. Our results will allow us to generate promotion and education strategies for healthy eating, through the inclusion of bitter foods.
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Differential characterization of volatile components and aroma sensory properties of different types of Hehong tea (Congou black tea)
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-12-13 , DOI: 10.1002/ffj.3725
To explore the flavour characteristics and their different molecular mechanisms of different types of Hehong tea (Gongya, GY; Congou, CG and Laocong, LC) from the perspective of dry tea, we investigated their volatile compounds and sensory aroma sub-attribute characteristics by headspace–solid phase microextraction–gas chromatography–mass spectrometry (HS-SPME-GC–MS), quantitative description analysis (QDA), and chemometrics. A total of 42 volatile compounds were identified in Hehong tea, of which alcohol content was the highest, the number of esters was the largest and pyrrole showed the largest differences. The volatile components of GY and LC differed, whereas those of CG and LC were more similar. There were 34 volatile components with a significant difference in the three types of Hehong tea. We established the aroma quantitative system of Hehong tea by using QDA. We found that sweety was probably the symbolic aroma sub-attribute of Hehong tea, and woody was the characteristic sub-attribute of LC, and there was a certain correlation among the aroma sub-attributes. A total of 21 volatile components importantly contributed to the aroma sub-attributes of Hehong tea. Furthermore, we screened out 18 marker volatile compounds that may be used as important indicators for distinguishing the three types of Hehong tea. Our findings add to our understanding of the flavour characteristics and aromas of the three types of Hehong tea and provide new strategies and thoughts for the evaluation of tea flavour using dry tea.
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Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2023-04-17 , DOI: 10.1002/ffj.3747
Due to the disadvantages of low fragrance threshold and high volatility of pyrrole monomer under high-temperature process in tobacco or food, it cannot meet the market requirements. In order to develop pyrrole flavour precursors, 2,5-dimethyl-N-pyrroleacetic acid was synthesized by the Paal–Knorr reaction using 2,5-hexanedione and glycine as raw materials. Various pyrrole fragrance precursors such as 2-ethyl-4-oxo-4H-pyran-3-yl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate (5a), 4-formyl-2-methoxyphenyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate (5b), pyridine-2-ylmethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate (5c) and thiophen-2-ylmethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate (5d) were synthesized by esterification from 2,5-dimethyl-N-pyrroleacetic acid with ethyl maltol, vanillin, 2-pyridinemethanol and 2-thiophenemethanol, respectively. As part of the study, IR, NMR and HRMS were used to characterize the target compounds. Using gas chromatography–mass spectrometry-olfactometer (GC–MS-O), the pyrrole esters obtained were evaluated for the characteristics of their aromas. The thermal stability was analysed using thermogravimetric analysis and pyrolysis gas chromatography/mass spectrometry. In addition, the pyrolysis mechanism was speculated. With TG-DTG results, the main mass loss phase of 5a occurred between 108°C and 450°C, with a dramatic mass loss reduction of 83.07%. At 118.60°C and 450°C, 5b showed a mass loss reduction of 60.80%. Furthermore, according to the Py-GC/MS analysis results, compounds 5a and 5b formed 8 and 7 pyrolysis products. The main pyrolysis products of 5a and 5b were 1-ethyl-2,5-dimethyl-1H-pyrrole, ethyl maltol, and vanillin, which are all aroma components used to blend cigarette smoke, can slow down the rate at which aromas are lost and mask unpleasant smoke. Study results provide a reference for the tobacco industry to further develop new high-temperature release aroma ingredients.
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Preparation, binding behaviours and thermal stability of inclusion complexes between (Z)-jasmone and acyclic cucurbit[n]urils
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2022-07-09 , DOI: 10.1002/ffj.3714
(Z)-jasmone is the most important contribution to the scents of perfumes and cosmetics. However, (Z)-jasmone is water insoluble and highly volatile, which limits its development and application. Inclusion technology has become a promising strategy to improve the solubility and stability of hydrophobic small molecules. Here, we used saturated aqueous solution and freeze-drying method to prepare solid inclusion complexes of (Z)-jasmone and three acyclic cucurbit[n]urils (ACBs, M1-M3), and studied their binding behaviours by fluorescence spectroscopy, NMR, XRD, FT-IR, TG and DSC, confirming the formation of the host-guest inclusion complexes. The stoichiometry of inclusion complexes was 1:1 by Job's plot. The inclusion complexes exhibited better water solubility, higher thermal stability and heat-controlled release comparing with that of native (Z)-jasmone. This work uncloses a new strategy to enhance the performance of essential oil and flavours/fragrances and further application in the field of cosmetic and food industry.
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Volatile changes associated with fresh-cut jackfruit during storage
Journal of Environmental Psychology ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1002/ffj.3749
Headspace solid-phase microextraction and gas chromatography mass spectrometry (HS-SPME-GCMS) was performed to study the aroma volatile profile of fresh-cut jackfruit under different storage temperature conditions (4 and 10°C). Total viable counts (TVC) and yeast and mould count (Y&M) were also simultaneously estimated. Sensory analysis revealed a loss in texture along with an increase in ripeness during storage at both the storage temperatures. It was observed that the volatile profile demonstrated significant changes at different storage temperatures during storage. Principal component analysis performed on volatile compounds allowed to differentiate fresh samples from stored samples, the differential pattern of correlation with volatiles was observed at 4 and 10°C. During storage the ester content increased linearly at both temperatures, however acetate esters predominated initially at 4°C, followed by other non-acetate esters. In the case of 10°C storage, higher levels of ethyl ester derivatives along with other esters were obtained in the later period of storage due to enhanced microbial activity.
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